molecular formula C15H26N6O3S B15105466 1-[4-(methylsulfonyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone

1-[4-(methylsulfonyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone

Cat. No.: B15105466
M. Wt: 370.5 g/mol
InChI Key: XWHAIWLNLZZHAM-UHFFFAOYSA-N
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Description

1-[4-(methylsulfonyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methylsulfonyl group and a tetrazole ring attached to a cyclohexyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(methylsulfonyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone typically involves multiple steps, starting with the preparation of the piperazine and tetrazole intermediates. The piperazine ring is often synthesized through the reaction of diethylenetriamine with appropriate sulfonyl chlorides under controlled conditions. The tetrazole ring can be formed by the cyclization of nitriles with azides in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(methylsulfonyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding piperazine derivatives.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted tetrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

Scientific Research Applications

1-[4-(methylsulfonyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(methylsulfonyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The tetrazole ring may also play a role in binding to specific biological targets, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(isopropylsulfonyl)-1-piperazinyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone: Similar structure with an isopropylsulfonyl group instead of a methylsulfonyl group.

    4-[4-(methylsulfonyl)piperazin-1-yl]aniline: Contains a similar piperazine ring with a methylsulfonyl group but differs in the attached functional groups.

Uniqueness

1-[4-(methylsulfonyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone is unique due to its combination of a piperazine ring with a methylsulfonyl group and a tetrazole ring attached to a cyclohexyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H26N6O3S

Molecular Weight

370.5 g/mol

IUPAC Name

1-(4-methylsulfonylpiperazin-1-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]ethanone

InChI

InChI=1S/C15H26N6O3S/c1-25(23,24)21-9-7-19(8-10-21)14(22)11-15(5-3-2-4-6-15)12-20-13-16-17-18-20/h13H,2-12H2,1H3

InChI Key

XWHAIWLNLZZHAM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CC2(CCCCC2)CN3C=NN=N3

Origin of Product

United States

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